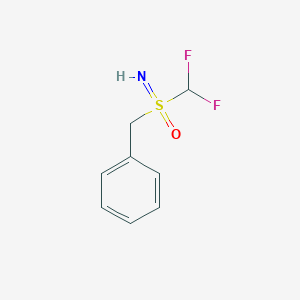

Benzyl(difluoromethyl)imino-lambda6-sulfanone

Descripción

BenchChem offers high-quality Benzyl(difluoromethyl)imino-lambda6-sulfanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl(difluoromethyl)imino-lambda6-sulfanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl-(difluoromethyl)-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NOS/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBFKUPKGBMNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Benzyl(difluoromethyl)imino-λ6-sulfanone: A Novel Bioisostere for Advanced Drug Discovery

This guide provides an in-depth exploration of benzyl(difluoromethyl)imino-λ6-sulfanone, a novel chemical entity poised to offer significant advantages in medicinal chemistry. We will dissect its constituent parts—the increasingly popular sulfoximine core and the versatile difluoromethyl group—to understand its potential as a bioisostere. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with next-generation functional groups.

Part 1: The Bioisosteric Principle and the Emergence of Novel Scaffolds

The principle of bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another that retains or enhances its activity while improving its physicochemical or pharmacokinetic properties, is a cornerstone of modern drug design.[1] Historically, this involved simple exchanges of atoms with similar valency. However, the field has evolved to embrace more complex "non-classical" bioisosteres that mimic the steric and electronic properties of the original group, often leading to significant improvements in a drug candidate's profile. The challenge for medicinal chemists is the de novo synthesis often required to incorporate these new groups, which can create a bottleneck in the discovery pipeline.[1] This guide focuses on benzyl(difluoromethyl)imino-λ6-sulfanone, a functional group that combines two powerful bioisosteric concepts to address common challenges in drug development.

Part 2: The Sulfoximine Core: A Three-Dimensional Sulfone Analogue

The sulfoximine group, a mono-aza analogue of the sulfone, has seen a dramatic rise in interest within the medicinal chemistry community after being underutilized for many years.[2][3] This surge is due to its unique combination of properties that make it an attractive replacement for more traditional sulfur-based functional groups like sulfones and sulfonamides.[2][4]

Key Attributes of the Sulfoximine Moiety:

-

Hydrogen Bonding Capabilities: Unsubstituted (N-H) sulfoximines are unique in that they can act as both hydrogen bond donors and acceptors.[3] This dual nature provides opportunities for new interactions with biological targets that are not possible with a sulfone, which is only a hydrogen bond acceptor.

-

Three-Dimensionality and Chirality: Unlike the flat, achiral sulfone group, the sulfoximine core is tetrahedral and therefore chiral at the sulfur atom. This introduces a 3D vector that can be exploited to explore new binding pockets or to fine-tune the orientation of other substituents.

-

Enhanced Physicochemical Properties: The replacement of a sulfone with a sulfoximine has been shown to improve key drug-like properties. Notably, sulfoximines tend to have greater aqueous solubility than their sulfone counterparts, a critical parameter for bioavailability.[3]

-

Metabolic Stability: The sulfoximine group is generally stable to metabolic degradation, offering an advantage over other functional groups that may be liabilities.

-

Intellectual Property: The relative novelty of sulfoximines in drug candidates can provide a strong intellectual property position in competitive therapeutic areas.[2]

The successful application of sulfoximines as bioisosteres is evident in several clinical candidates where the switch from a sulfonamide or sulfone was a key step in lead optimization.[2]

Part 3: The Difluoromethyl Group: The "Lipophilic Hydrogen Bond Donor"

The introduction of fluorine into drug candidates is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity.[5] The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[5][6]

This is driven by its characterization as a "lipophilic hydrogen bond donor".[6][7] The C-H bond in the -CF2H group is polarized by the two electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. This ability to form a hydrogen bond, combined with its increased lipophilicity compared to a hydroxyl group, presents a unique combination of properties.[5][6]

Comparative Properties of the -CF2H Group:

| Property | -OH (Hydroxyl) | -CH3 (Methyl) | -CF2H (Difluoromethyl) |

| Hydrogen Bond Donor | Strong | No | Weak to Moderate[6] |

| Lipophilicity (logP) | Lowers logP | Increases logP | Increases logP[6] |

| Metabolic Stability | Prone to oxidation | Can be oxidized | Generally stable |

The replacement of a methyl group with a difluoromethyl group can provide new hydrogen bonding interactions while increasing metabolic stability.[5] When replacing a hydroxyl group, it can improve lipophilicity and metabolic stability while retaining a hydrogen bond donor capability, which may be crucial for target engagement.[1][7]

Part 4: Benzyl(difluoromethyl)imino-λ6-sulfanone: Synthesis and Characteristics

The combination of the sulfoximine core and the N-difluoromethyl group in benzyl(difluoromethyl)imino-λ6-sulfanone (CAS No. 2344680-12-0) creates a novel bioisostere with a compelling profile.[8] It merges the 3D structure and dual hydrogen bonding potential of the sulfoximine with the metabolic stability and lipophilic hydrogen bond donor character of the difluoromethyl group.[8]

Proposed Synthetic Pathways

While specific literature for the synthesis of this exact molecule is not abundant, its construction can be envisioned through established methods for sulfoximine synthesis and N-functionalization.[8] The primary strategies involve the sequential functionalization of the sulfur center.[8]

This is a common and direct approach to unsubstituted sulfoximines, which can then be functionalized.

Caption: Workflow for the Nucleophilic Substitution approach.

Experimental Protocol (Illustrative):

-

Amination: Benzenemethanesulfonyl chloride is reacted with difluoromethylamine (a challenging reagent to handle) in the presence of a base to form the corresponding N-(difluoromethyl)sulfonamide.

-

Conversion to Sulfoximine: The sulfonamide is then treated with a Grignard reagent (e.g., methylmagnesium bromide). This addition to the sulfur center, followed by rearrangement, can generate the desired sulfoximine structure. This method is less common but provides a convergent route.

Part 5: Applications and Future Directions

Benzyl(difluoromethyl)imino-λ6-sulfanone should be considered a potential bioisostere for a variety of common functional groups, including:

-

Carboxylic Acids: The combination of a hydrogen bond donor (N-H) and acceptor (S=O) in the parent N-H sulfoximine mimics the carboxylic acid motif. The N-CF2H group would modify this, offering a more lipophilic alternative.

-

Amides and Sulfonamides: The sulfoximine core is a direct analogue of sulfonamides. The N-CF2H group adds a novel substitution vector not present in secondary sulfonamides.

-

Alcohols/Phenols: The N-CF2H group itself is a known bioisostere for hydroxyl groups, offering improved metabolic stability and lipophilicity while retaining a hydrogen bond donor. [7] Logical Relationship of Bioisosteric Replacement:

Caption: Potential bioisosteric relationships.

Future work should focus on the bench-level synthesis and full physicochemical characterization of this molecule. Subsequent studies should involve its incorporation into known pharmacophores to create matched molecular pairs, allowing for a direct comparison of its in vitro and in vivo properties against established functional groups. The exploration of this and related N-fluoroalkyl sulfoximines represents a promising frontier for expanding the available chemical space in drug discovery.

References

- ChemRxiv.

- Benchchem. Benzyl(difluoromethyl)imino-lambda6-sulfanone | 2344680-12-0.

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

- Macmillan Group - Princeton University.

- Journal of Medicinal Chemistry. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.

-

RSC Publishing. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]

-

Drug Hunter. The Sulfoximine Group: A Rising Star in Medicinal Chemistry. [Link]

-

PMC. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

-

MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. [Link]

-

RSC Publishing. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. [Link]

-

Universität Regensburg. Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis. [Link]

-

ResearchGate. Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate. [Link]

-

Wiley Online Library. Fluorinated Sulfoximines: Preparation, Reactions and Applications. [Link]

-

MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. endotherm-lsm.com [endotherm-lsm.com]

- 4. drughunter.com [drughunter.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl(difluoromethyl)imino-lambda6-sulfanone | 2344680-12-0 | Benchchem [benchchem.com]

Stability of S-difluoromethyl-S-benzyl sulfoximines in organic synthesis

An In-Depth Technical Guide to the Stability of S-Difluoromethyl-S-Benzyl Sulfoximines in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Emerging Importance of Difluoromethylated Sulfoximines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its ability to serve as a bioisostere of a hydroxyl group or a thiol, and to enhance metabolic stability and binding affinity. When combined with the sulfoximine moiety—a unique, chiral, and metabolically robust functional group—the resulting S-difluoromethyl sulfoximines present a compelling scaffold for the development of novel therapeutics.

This guide provides a comprehensive technical overview of the stability of a key subclass, S-difluoromethyl-S-benzyl sulfoximines, in the context of common organic synthesis transformations. Understanding the stability profile of these reagents is paramount for their effective utilization in multi-step synthetic campaigns, ensuring the integrity of the sulfoximine and the difluoromethyl groups. We will delve into the factors governing their stability, provide experimentally validated protocols, and offer insights into the causal mechanisms behind their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these valuable building blocks.

I. The Sulfoximine Core: A Foundation of Stability and Functionality

Sulfoximines are compounds containing a sulfur atom double-bonded to both an oxygen and a nitrogen atom. This unique structure imparts a combination of high polarity, metabolic stability, and the ability to engage in hydrogen bonding, making them attractive features in drug design. The S-benzyl group is a common substituent, often used as a synthetic handle or as part of the final molecular architecture.

The stability of the sulfoximine core itself is noteworthy. It is generally robust towards a range of synthetic conditions, including many common oxidations, reductions, and nucleophilic additions. However, the introduction of the strongly electron-withdrawing difluoromethyl group directly onto the sulfur atom significantly influences the reactivity and stability of the entire molecule.

II. Stability Profile of S-Difluoromethyl-S-Benzyl Sulfoximines

The primary stability concerns for S-difluoromethyl-S-benzyl sulfoximines revolve around the integrity of the S-CF2H bond and the potential for reactions at the sulfoximine nitrogen or the benzyl group. The following sections detail their stability under various commonly encountered synthetic conditions.

A. Stability in the Presence of Acids and Bases

The stability of S-difluoromethyl-S-benzyl sulfoximines towards acidic and basic conditions is a critical consideration for reaction design.

Acidic Conditions:

Generally, S-difluoromethyl-S-benzyl sulfoximines exhibit good stability towards a range of acidic conditions. The sulfoximine nitrogen is weakly basic, and protonation typically requires strong acids.

-

Protic Acids: Stable in the presence of common protic acids such as acetic acid (AcOH), trifluoroacetic acid (TFA), and hydrochloric acid (HCl) at room temperature. Prolonged heating with strong, non-nucleophilic acids like triflic acid (TfOH) may lead to slow decomposition.

-

Lewis Acids: Compatibility with Lewis acids is dependent on the specific Lewis acid and the reaction conditions. Strong Lewis acids like boron trichloride (BCl3) can lead to decomposition, particularly at elevated temperatures, potentially through cleavage of the S-benzyl bond. Milder Lewis acids such as zinc chloride (ZnCl2) or copper(I) salts are generally well-tolerated.

Basic Conditions:

The acidity of the N-H proton in N-unsubstituted sulfoximines allows for deprotonation under basic conditions, which can be a desirable feature for further functionalization. However, strong basic conditions can also lead to undesired side reactions.

-

Inorganic Bases: Generally stable in the presence of mild inorganic bases like sodium bicarbonate (NaHCO3) and potassium carbonate (K2CO3). Stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions can lead to slow hydrolysis, especially at elevated temperatures.

-

Organometallic Bases: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be used to deprotonate the sulfoximine nitrogen, forming the corresponding anion. This is a common strategy for N-alkylation or N-arylation. However, excess strong base or elevated temperatures can promote decomposition pathways, including potential elimination reactions involving the benzyl group.

B. Stability Towards Oxidative and Reductive Conditions

The sulfur atom in a sulfoximine is in a high oxidation state, rendering it relatively stable to further oxidation.

Oxidative Conditions:

-

S-difluoromethyl-S-benzyl sulfoximines are generally stable to a variety of common oxidizing agents, including manganese dioxide (MnO2), potassium permanganate (KMnO4) under neutral conditions, and hydroperoxides.

-

Stronger oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA) under forcing conditions, may lead to undesired side reactions, but the sulfoximine core is typically robust.

Reductive Conditions:

-

Catalytic Hydrogenation: The benzyl group can be susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., H2, Pd/C). This can be a synthetically useful transformation for deprotection. The sulfoximine and difluoromethyl groups are typically stable under these conditions.

-

Metal Hydride Reductions: The sulfoximine functionality is generally stable to common metal hydride reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). This allows for the selective reduction of other functional groups in the presence of the sulfoximine.

-

Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Na/NH3) are harsh and can lead to the decomposition of the sulfoximine.

C. Stability in Common Organic Reactions

The compatibility of S-difluoromethyl-S-benzyl sulfoximines with a range of standard organic transformations is crucial for their utility as building blocks.

-

Palladium-Catalyzed Cross-Coupling Reactions: These compounds are generally stable under the conditions of Suzuki, Heck, and Sonogashira couplings, provided the reaction temperature is not excessively high. The choice of base is critical, with milder bases like K2CO3 or Cs2CO3 being preferred over stronger, more nucleophilic bases.

-

Nucleophilic Substitution Reactions: The sulfoximine nitrogen, after deprotonation, can act as a nucleophile in SN2 reactions. The S-CF2H and S-benzyl groups are stable under these conditions.

-

Reactions at the Benzyl Group: The benzylic protons can be deprotonated with strong bases, allowing for functionalization at this position. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution, with the sulfoximine group acting as a deactivating group.

Data Summary Table: Stability of S-Difluoromethyl-S-Benzyl Sulfoximines

| Condition/Reagent | Stability | Notes |

| Acids | ||

| Acetic Acid (AcOH) | High | Generally stable at room and elevated temperatures. |

| Trifluoroacetic Acid (TFA) | High | Stable for short periods; prolonged heating may cause issues. |

| Hydrochloric Acid (HCl) | Moderate-High | Stable in dilute solutions at room temperature. |

| Boron Trichloride (BCl3) | Low | Can lead to decomposition, especially at elevated temperatures. |

| Bases | ||

| Sodium Bicarbonate (NaHCO3) | High | Stable. |

| Potassium Carbonate (K2CO3) | High | Stable; often used as a base in reactions. |

| Sodium Hydroxide (NaOH) | Moderate | Slow hydrolysis can occur, especially with heating. |

| Lithium Diisopropylamide (LDA) | Moderate | Deprotonates the N-H; excess or high temp can cause decomposition. |

| Reductants | ||

| H2, Pd/C | Moderate | Benzyl group can be cleaved (hydrogenolysis). |

| Sodium Borohydride (NaBH4) | High | Stable. |

| Lithium Aluminum Hydride (LiAlH4) | High | Stable. |

| Oxidants | ||

| Manganese Dioxide (MnO2) | High | Stable. |

| m-CPBA | Moderate-High | Generally stable, but forcing conditions may lead to side reactions. |

| Coupling Reactions | ||

| Suzuki, Heck, Sonogashira | Moderate-High | Stable with careful choice of base and temperature. |

III. Experimental Protocols

The following protocols are provided as examples of transformations where the stability of the S-difluoromethyl-S-benzyl sulfoximine core is critical.

Protocol 1: N-Alkylation of S-Difluoromethyl-S-benzyl Sulfoximine

This protocol demonstrates the deprotonation of the sulfoximine nitrogen followed by alkylation, a common method for introducing further complexity.

Step-by-Step Methodology:

-

To a stirred solution of S-difluoromethyl-S-benzyl sulfoximine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to 0 °C and stir for 30 minutes. The evolution of hydrogen gas should be observed.

-

Cool the mixture back down to -78 °C and add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous THF: Prevents quenching of the strongly basic NaH and the resulting sulfoximine anion.

-

-78 °C: The initial low temperature controls the exothermic reaction of NaH with the sulfoximine and prevents potential side reactions.

-

NaH: A strong, non-nucleophilic base that effectively deprotonates the N-H without attacking the sulfur center.

-

Saturated aq. NH4Cl: A mild proton source to quench the excess NaH and any remaining sulfoximine anion.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling with an N-Aryl-S-difluoromethyl-S-benzyl Sulfoximine

This protocol illustrates the stability of the sulfoximine under typical cross-coupling conditions.

Step-by-Step Methodology:

-

To a reaction vessel, add N-(4-bromophenyl)-S-difluoromethyl-S-benzyl sulfoximine (1.0 eq), the desired boronic acid (1.5 eq), potassium carbonate (K2CO3, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N2 or Ar) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Pd(dppf)Cl2: A robust and efficient catalyst for Suzuki couplings.

-

K2CO3: A mild base that is sufficient to facilitate the transmetalation step without promoting decomposition of the sulfoximine.

-

Degassed Solvents: Removal of dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

80-90 °C: A typical temperature range for Suzuki couplings that balances reaction rate with the stability of the reactants and catalyst.

IV. Visualization of Key Concepts

Diagram 1: General Structure of S-Difluoromethyl-S-Benzyl Sulfoximine

Caption: Core structure of an S-difluoromethyl-S-benzyl sulfoximine.

Diagram 2: Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of S-difluoromethyl-S-benzyl sulfoximines.

V. Conclusion and Future Outlook

S-difluoromethyl-S-benzyl sulfoximines are a class of compounds with a well-balanced stability profile, making them highly valuable building blocks in organic synthesis and drug discovery. Their general robustness to a wide range of acidic, basic, oxidative, and reductive conditions allows for their incorporation into complex molecular architectures. However, as with any functional group, a thorough understanding of their limitations is essential for successful synthetic planning. Key considerations include the potential for hydrogenolysis of the benzyl group under certain reductive conditions and the need for careful selection of bases to avoid undesired side reactions.

As the demand for novel fluorinated motifs in drug discovery continues to grow, we can expect to see an expansion in the synthetic applications of S-difluoromethyl-S-benzyl sulfoximines. Future research will likely focus on the development of new, more efficient methods for their synthesis and the exploration of their utility in asymmetric catalysis and the synthesis of complex natural products. The insights provided in this guide are intended to serve as a practical resource for chemists working at the forefront of this exciting field.

VI. References

For further reading and to consult the primary literature, please refer to the following resources. The development of synthetic methods for sulfoximines and their applications are continually evolving fields.

-

General Reviews on Sulfoximines in Medicinal Chemistry: These articles provide a broad overview of the importance of the sulfoximine moiety in drug design and its general chemical properties.

-

Primary Literature on the Synthesis and Reactions of Fluorinated Sulfoximines: Specific research articles will offer detailed experimental procedures and characterization data for compounds of interest. A search in chemical databases such as Scopus, Reaxys, or SciFinder with keywords like "difluoromethyl sulfoximine" will yield numerous relevant publications.

-

Synthetic Organic Chemistry Textbooks: Advanced textbooks on organic synthesis will provide foundational knowledge on the reaction conditions and mechanisms discussed in this guide.

The Emergence of Imino-λ6-sulfanone Reagents for Advanced Difluoromethylation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique ability to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities offers a powerful tool to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of a novel and efficient class of reagents for introducing the CF₂H group: imino-λ6-sulfanones, with a particular focus on the widely utilized N-Tosyl-S-difluoromethyl-S-phenylsulfoximine.

The Strategic Advantage of the Difluoromethyl Group

The CF₂H moiety imparts a unique combination of properties that are highly desirable in drug design:

-

Bioisosterism: It can mimic the function of common polar groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while offering increased metabolic stability.[3]

-

Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (CF₃) group, the hydrogen atom in the CF₂H group can act as a hydrogen bond donor, allowing for crucial interactions with biological targets.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity of nearby functional groups.

These attributes have led to the inclusion of the CF₂H group in numerous approved drugs and clinical candidates, highlighting the need for robust and versatile synthetic methods for its introduction.

Imino-λ6-sulfanone Reagents: A Gateway to Difluoromethylation

Among the various strategies for difluoromethylation, the use of electrophilic reagents that can transfer a "CF₂H⁺" equivalent to nucleophiles is of significant interest. Imino-λ6-sulfanones, particularly N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, have emerged as highly effective reagents for this purpose. These crystalline, bench-stable solids offer a practical and efficient alternative to many traditional difluoromethylating agents.[1][4]

Synthesis of a Key Imino-λ6-sulfanone Reagent

The synthesis of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine is achieved through a copper(II)-catalyzed nitrene transfer reaction. This method provides a reliable route to this valuable reagent.[1][5]

Experimental Protocol: Synthesis of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine [1][5]

-

To a solution of difluoromethyl phenyl sulfoxide (1.0 equiv) in a suitable solvent such as dichloromethane, add PhI=NTs (1.3 equiv).

-

Add a catalytic amount of copper(II) triflate (10 mol %).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Tosyl-S-difluoromethyl-S-phenylsulfoximine as a colorless crystalline solid.

The Reaction Mechanism: A Difluorocarbene Pathway

Initial hypotheses for the mechanism of difluoromethylation using imino-λ6-sulfanone reagents might consider a direct Sₙ2-type displacement. However, compelling evidence from deuterium-labeling experiments strongly supports a pathway involving the in-situ generation of difluorocarbene (:CF₂).[1][4]

The proposed mechanism unfolds as follows:

-

Deprotonation: A nucleophile or a base deprotonates the acidic proton of the difluoromethyl group on the sulfoximine reagent.

-

Difluorocarbene Generation: The resulting anion is unstable and rapidly eliminates the N-tosylsulfoximine anion to generate highly reactive difluorocarbene.

-

Nucleophilic Attack: The nucleophile attacks the electrophilic difluorocarbene to form a new difluoromethylated anion.

-

Protonation: This anion is then protonated by a suitable proton source in the reaction mixture (e.g., the conjugate acid of the nucleophile or the sulfoximine reagent itself) to yield the final difluoromethylated product.

This mechanistic understanding is crucial for optimizing reaction conditions and predicting potential side reactions.

Caption: A generalized workflow for difluoromethylation using an imino-λ6-sulfanone reagent.

Detailed Experimental Protocol: Difluoromethylation of Thiophenol [1]

-

To a solution of thiophenol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) at 0 °C under an argon atmosphere.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add a solution of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.1 equiv) in anhydrous DMF.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (as monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford phenyl difluoromethyl sulfide.

Conclusion and Future Outlook

Imino-λ6-sulfanone reagents, particularly N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, represent a significant advancement in the field of difluoromethylation. Their stability, ease of handling, and broad substrate scope make them highly attractive for applications in drug discovery and development. The difluorocarbene-mediated mechanism provides a reliable platform for the efficient introduction of the valuable CF₂H moiety into a diverse range of molecules. Future research in this area may focus on the development of new chiral imino-λ6-sulfanone reagents for asymmetric difluoromethylation, as well as expanding the scope of nucleophiles and exploring their application in the synthesis of complex natural products and pharmaceuticals.

References

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]

-

Zhang, W., Wang, F., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2109–2112. Available at: [Link]

-

ChemInform Abstract: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (II): A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Available at: [Link]

-

Zhang, W., Wang, F., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic letters, 11(10), 2109–2112. Available at: [Link]

-

Shen, X., Zhang, W., Ni, C., Gu, Y., & Hu, J. (2014). Fluorinated Sulfoximines: Preparation, Reactions and Applications. European Journal of Organic Chemistry, 2014(21), 4437-4451. Available at: [Link]

-

O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. Available at: [Link]

-

Ke, J., van Bonn, P., & Bolm, C. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 2419-2425. Available at: [Link]

-

Shen, X., Zhang, W., Ni, C., Gu, Y., & Hu, J. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic: Stereoselective Nucleophilic Difluoromethylation of Aryl Ketones. Journal of the American Chemical Society, 134(40), 16999–17006. Available at: [Link]

-

Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Available at: [Link]

-

Zhang, W., Wang, F., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2109-2112. Available at: [Link]

-

Correction to N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 15(21), 5642-5642. Available at: [Link]

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Available at: [Link]

-

Baran, P. S., & Cernijenko, A. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(1), 1-3. Available at: [Link]

-

Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. Available at: [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available at: [Link]

-

Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Available at: [Link]

-

Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Available at: [Link]

Sources

Application Notes and Protocols for Electrophilic Difluoromethylation using Benzyl(difluoromethyl)imino-λ6-sulfanone

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Chemistry

The selective introduction of fluorine atoms into organic molecules is a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the various fluorinated motifs, the difluoromethyl (–CF2H) group holds a privileged position. It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities, enhancing metabolic stability and membrane permeability of drug candidates.[2][3] Unlike the trifluoromethyl (–CF3) group, the –CF2H moiety can also act as a weak hydrogen bond donor, which can lead to improved binding affinity and selectivity for biological targets.[3][4]

The installation of the –CF2H group can be broadly categorized into nucleophilic, radical, and electrophilic methods.[3] While nucleophilic and radical approaches have been extensively developed, electrophilic difluoromethylation, the transfer of a "CF2H+" equivalent to a nucleophile, remains a significant challenge. This application note provides a detailed protocol for the use of a promising electrophilic difluoromethylating reagent: Benzyl(difluoromethyl)imino-λ6-sulfanone.

Reagent Profile: Benzyl(difluoromethyl)imino-λ6-sulfanone

Benzyl(difluoromethyl)imino-λ6-sulfanone (CAS 2344680-12-0) is a bench-stable, solid organosulfur compound.[5] Its structure features a hexavalent sulfur core, which enhances the electrophilicity of the adjacent difluoromethyl group upon activation.

| Property | Value |

| CAS Number | 2344680-12-0 |

| Molecular Formula | C8H9F2NOS |

| Molecular Weight | 205.22 g/mol |

| Appearance | Powder |

| Storage | Room Temperature |

Synthesis of Benzyl(difluoromethyl)imino-λ6-sulfanone

The synthesis of Benzyl(difluoromethyl)imino-λ6-sulfanone can be achieved through a three-step sequence known as the sulfide oxidation-imination cascade.[6] This method involves the initial synthesis of benzyl(difluoromethyl)sulfide, followed by oxidation to the corresponding sulfoxide, and finally, imination to yield the target sulfoximine.

Caption: Synthetic workflow for Benzyl(difluoromethyl)imino-λ6-sulfanone.

Protocol for Synthesis

Step 1: Synthesis of Benzyl(difluoromethyl)sulfide (Adapted from JP4465674B2[3])

-

To a stirred solution of potassium hydroxide (5.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a biphasic mixture of water and an organic solvent (e.g., chlorobenzene or toluene, 1:1 v/v) under a nitrogen atmosphere, add benzyl mercaptan (1.0 eq).

-

Heat the mixture to 60 °C and introduce chlorodifluoromethane gas (1.0-1.2 eq) over 2-4 hours.

-

Maintain the reaction at 60 °C for an additional 1-2 hours after the gas introduction is complete.

-

Cool the reaction to room temperature, add water, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford benzyl(difluoromethyl)sulfide.

Step 2: Oxidation to Benzyl(difluoromethyl)sulfoxide (General Procedure)

-

Dissolve benzyl(difluoromethyl)sulfide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq), portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield benzyl(difluoromethyl)sulfoxide.

Step 3: Imination to Benzyl(difluoromethyl)imino-λ6-sulfanone (General Procedure, adapted from Benchchem[6])

-

Dissolve benzyl(difluoromethyl)sulfoxide (1.0 eq) in methanol.

-

Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to obtain Benzyl(difluoromethyl)imino-λ6-sulfanone.

Proposed Protocol for Electrophilic Difluoromethylation

This protocol is based on the activation of analogous sulfoxides for electrophilic transfer reactions.[7] The activation of the sulfoximine with a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf2O), is proposed to generate a highly reactive sulfonium-like species, which then transfers the difluoromethyl group to the nucleophile.

Caption: Proposed workflow for electrophilic difluoromethylation.

Materials and Reagents

-

Benzyl(difluoromethyl)imino-λ6-sulfanone

-

Nucleophile (e.g., β-ketoester, indole, phenol, or thiol)

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF))

-

Base (if required for nucleophile generation, e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like 2,6-lutidine)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

TLC plates for reaction monitoring

-

Silica gel for column chromatography

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Protocol (General Procedure for a C-Nucleophile)

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the nucleophile (1.0 eq) and a suitable anhydrous solvent.

-

If the nucleophile requires deprotonation (e.g., a β-ketoester), add the appropriate base (1.1 eq) and stir at the required temperature (e.g., 0 °C or room temperature) for 30 minutes to generate the nucleophilic species.

-

-

Reagent Addition:

-

In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl(difluoromethyl)imino-λ6-sulfanone (1.2 eq) in the anhydrous solvent.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq) to the solution of the sulfoximine. Stir for 15 minutes at -78 °C to allow for the formation of the activated electrophilic intermediate.

-

-

Difluoromethylation:

-

Transfer the solution containing the nucleophile (from step 1) to the solution of the activated sulfoximine (from step 2) via cannula at -78 °C.

-

Allow the reaction mixture to stir at -78 °C and slowly warm to room temperature over several hours.

-

Monitor the reaction progress by TLC.

-

-

Workup:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the aqueous and organic layers. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure difluoromethylated product.

-

Proposed Mechanism of Action

The proposed mechanism involves the initial activation of the sulfoximine nitrogen by the highly electrophilic triflic anhydride. This generates a potent electrophilic species. The nucleophile then attacks the difluoromethyl carbon, leading to the transfer of the CF2H group and the formation of the byproducts.

Caption: Proposed mechanism for electrophilic difluoromethylation.

Potential Substrate Scope

Based on the reactivity of similar electrophilic difluoromethylating agents, Benzyl(difluoromethyl)imino-λ6-sulfanone is expected to be effective for the difluoromethylation of a range of soft nucleophiles.

| Nucleophile Class | Example | Expected Product |

| C-Nucleophiles | β-Ketoesters, Malonates | α-Difluoromethylated Carbonyls |

| Indoles, Pyrroles | C-Difluoromethylated Heterocycles | |

| O-Nucleophiles | Phenols | Aryl Difluoromethyl Ethers |

| S-Nucleophiles | Thiols | Alkyl/Aryl Difluoromethyl Sulfides |

| N-Nucleophiles | Imidazoles, Pyrazoles | N-Difluoromethylated Heterocycles |

Note: Reaction conditions, particularly the choice of base and solvent, may require optimization for different classes of nucleophiles.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Handle the solid reagent in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Trifluoromethanesulfonic anhydride (Tf2O) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, and all glassware must be scrupulously dried before use.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete activation of the sulfoximine | Ensure Tf2O is fresh and added to a cold (-78 °C) solution. |

| Nucleophile is not sufficiently reactive | Use a stronger base to generate a more potent nucleophile; consider a more polar solvent. | |

| Decomposition of the activated intermediate | Maintain low temperatures during activation and nucleophilic addition. | |

| Formation of multiple products | O- vs. C-alkylation for enolates | Modify the counter-ion of the enolate (e.g., use a different base) or change the solvent. |

| Side reactions with the solvent | Use a non-nucleophilic solvent like DCM or MeCN. | |

| Difficulty in purification | Byproducts are co-eluting with the product | Adjust the polarity of the chromatography eluent; consider a different stationary phase. |

References

-

Hu, J. et al. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

-

Gouverneur, V. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. [Link]

-

ResearchGate. Electrophilic difluoromethylating reagents and structures of zinc... [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC. [Link]

-

ResearchGate. Difluoromethyl radical precursors and the initiating protocols. [Link]

-

Hu, J. et al. Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. [Link]

-

Yi, W.-B. et al. Benzyl Deuteriodifluoromethyl Sulfoxide: An Easily Accessible and Stable Reagent for Direct Deuterodifluoromethylthiolation. [Link]

-

C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). [Link]

-

PubMed. Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. [Link]

- Google Patents. JP4465674B2 - Method for producing benzyl (difluoromethyl) sulfide compound.

-

PubChemLite. Benzyl(imino)methyl-lambda6-sulfanone (C8H11NOS). [Link]

Sources

- 1. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Bench-stable azidodifluoromethyl imidazolium reagents unlock the synthetic potential of carbonimidic difluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl(difluoromethyl)imino-lambda6-sulfanone | 2344680-12-0 | Benchchem [benchchem.com]

- 7. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 8. Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Late-Stage C-H Difluoromethylation of Heteroarenes with Sulfoximine Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1] Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable motif.[2][3] Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH2) moieties.[2][4] This substitution can lead to improved membrane permeability and metabolic stability, ultimately enhancing the bioavailability and efficacy of therapeutic agents.[2]

Late-stage functionalization, the introduction of key structural motifs at the final steps of a synthetic sequence, is a powerful strategy in drug discovery. It allows for the rapid diversification of complex molecular scaffolds, enabling a more efficient exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the late-stage C-H difluoromethylation of heteroarenes using sulfoximine-based reagents, a method that offers a direct and efficient route to novel, high-value chemical entities.

The Reagent: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's Reagent)

A key player in the electrophilic difluoromethylation of heteroarenes is N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, often referred to as Hu's reagent. This stable, crystalline solid serves as a precursor to the highly reactive difluorocarbene (:CF2) intermediate, which is the active difluoromethylating species.[2][3] The sulfoximine backbone provides the necessary electronic properties to facilitate the generation of difluorocarbene under relatively mild conditions.

Synthesis of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A Detailed Protocol

The synthesis of Hu's reagent is a multi-step process that begins with the preparation of difluoromethyl phenyl sulfoxide. The subsequent copper-catalyzed imination reaction with a tosyl-protected iminophenyliodinane yields the final product.

Step 1: Synthesis of Difluoromethyl Phenyl Sulfide

-

To a solution of thiophenol (1.0 equiv.) and potassium carbonate (K2CO3, 1.5 equiv.) in anhydrous dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 equiv.).

-

Heat the reaction mixture to 95 °C for 15 minutes.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford difluoromethyl phenyl sulfide.

Step 2: Synthesis of Difluoromethyl Phenyl Sulfoxide

-

Dissolve the difluoromethyl phenyl sulfide (1.0 equiv.) in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate (NaIO4, 2.0 equiv.) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O).

-

Stir the biphasic mixture vigorously at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield difluoromethyl phenyl sulfoxide.

Step 3: Synthesis of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine

-

To a solution of difluoromethyl phenyl sulfoxide (1.0 equiv.) and (N-tosylimino)phenyliodinane (PhI=NTs, 1.3 equiv.) in a suitable solvent such as dichloromethane, add a catalytic amount of copper(II) triflate (Cu(OTf)2, 10 mol%).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Tosyl-S-difluoromethyl-S-phenylsulfoximine as a colorless crystalline solid.[2][3]

Reaction Mechanism: The Role of Difluorocarbene

The difluoromethylation of heteroarenes with sulfoximine reagents is proposed to proceed through a difluorocarbene mechanism.[2][3] The reaction is initiated by a base, which can be the heteroarene substrate itself or an added base, deprotonating the sulfoximine reagent. This deprotonation is followed by the elimination of the corresponding sulfonimidamide anion to generate the highly electrophilic difluorocarbene intermediate. The electron-rich heteroarene then acts as a nucleophile, attacking the difluorocarbene to form a zwitterionic intermediate. Subsequent protonation affords the desired difluoromethylated heteroarene.

Caption: Proposed mechanism for sulfoximine-mediated C-H difluoromethylation.

General Protocol for Late-Stage C-H Difluoromethylation of Heteroarenes

This protocol provides a general procedure for the C-H difluoromethylation of an electron-rich heteroarene using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine. The reaction conditions may require optimization for specific substrates.

Materials and Equipment:

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent)

-

Heteroarene substrate

-

Anhydrous, non-protic solvent (e.g., dimethylformamide (DMF), acetonitrile, or 1,4-dioxane)

-

Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (KOtBu)) - optional, substrate-dependent

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroarene substrate (1.0 equiv.) and N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2-2.0 equiv.).

-

If a base is required, add the base (1.5-3.0 equiv.) to the flask. The choice and amount of base should be determined through preliminary screening.

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethylated heteroarene.

Substrate Scope and Representative Examples

The sulfoximine-mediated C-H difluoromethylation is particularly effective for electron-rich heteroarenes. The following table provides a non-exhaustive list of heterocycle classes that have been successfully difluoromethylated using this or related methodologies, highlighting the versatility of this transformation.

| Heterocycle Class | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Imidazole Derivatives | Hu's Reagent | NaH | DMF | Room Temp. | 60-85 | [2][3] |

| Benzimidazole | Hu's Reagent | K2CO3 | DMF | 80 | 75 | [2] |

| Indole | Hu's Reagent | NaH | DMF | Room Temp. | 55 | [2] |

| Phenyltetrazole | Hu's Reagent | NaH | DMF | Room Temp. | 70 | [2] |

| Benzotriazole | Hu's Reagent | NaH | DMF | Room Temp. | 68 | [2] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Inefficient difluorocarbene generation | Screen different bases (e.g., K2CO3, Cs2CO3, NaH, KOtBu). Optimize reaction temperature; higher temperatures may be required. |

| Poor nucleophilicity of the heteroarene | For electron-deficient heteroarenes, consider alternative methods such as radical difluoromethylation. | |

| Substrate or reagent decomposition | Ensure anhydrous conditions. Perform the reaction under a strict inert atmosphere. Consider adding the base slowly at a lower temperature. | |

| Formation of Side Products | Reaction with solvent | Use a non-nucleophilic, aprotic solvent. |

| Multiple difluoromethylations | Carefully control the stoichiometry of the sulfoximine reagent. Use a less reactive base or lower the reaction temperature. | |

| Difficult Purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative HPLC. |

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Handling: Sulfoximine reagents and their precursors should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

-

Reaction Conditions: Reactions involving strong bases like sodium hydride or potassium tert-butoxide should be performed with extreme caution, as they are highly reactive and can ignite upon contact with moisture. Ensure all glassware is thoroughly dried before use.

Alternative and Complementary Methodologies

While sulfoximine reagents are powerful tools for C-H difluoromethylation, other modern methods have emerged that offer complementary reactivity and substrate scope.

-

Photoredox Catalysis: Visible light-mediated photoredox catalysis has enabled the C-H difluoromethylation of a wide range of heteroarenes under mild conditions.[5][6][7] These methods often utilize sulfone-based reagents that can generate a difluoromethyl radical upon photoexcitation.[8]

-

Copper-Mediated Oxidative Difluoromethylation: This approach involves the use of a copper catalyst and an oxidant to achieve the direct C-H difluoromethylation of heteroarenes. This method has shown excellent regioselectivity for certain classes of heterocycles.

Caption: General workflow for C-H difluoromethylation of heteroarenes.

Conclusion

The late-stage C-H difluoromethylation of heteroarenes using sulfoximine reagents represents a significant advancement in synthetic methodology, providing a direct and efficient pathway to novel, fluorinated molecules with high potential in drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement this powerful transformation in their own synthetic endeavors. As with any synthetic method, careful optimization and attention to detail are paramount to achieving the desired outcomes.

References

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoredox Catalysis-Enabled C-H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Copper-catalyzed nitrene transfer for Benzyl(difluoromethyl)imino-lambda6-sulfanone synthesis

Application Note: Copper-Catalyzed Nitrene Transfer for Benzyl(difluoromethyl)imino- -sulfanone Synthesis

Executive Summary & Scientific Rationale

The Benzyl(difluoromethyl)imino-

Conventionally, sulfoximines are synthesized via the oxidative imination of sulfoxides. However, the introduction of the electron-withdrawing

This protocol details a Copper(II)-catalyzed nitrene transfer strategy.[1][2] This method leverages the high electrophilicity of in situ-generated copper-nitrenoid species to overcome the electronic deactivation caused by the

Mechanistic Insight: The Copper-Nitrenoid Cycle

Understanding the catalytic cycle is vital for troubleshooting low conversion rates common with electron-deficient sulfoxides.

The Pathway

The reaction proceeds via a stepwise nitrene transfer mechanism. The Copper(II) catalyst activates the hypervalent iodine reagent (PhI=NTs), generating a highly electrophilic Copper-Nitrenoid species. The sulfoxide substrate then attacks this species.

Key Mechanistic Features:

-

Active Species: The monomeric

species is the active oxidant. -

Chemoselectivity: The copper center coordinates preferentially to the nitrene source, preventing non-specific oxidation of the benzylic C-H bonds (a common side reaction in radical-based protocols).

-

Electronic Demand: The

group pulls electron density from the sulfur, making the initial nucleophilic attack the rate-determining step (RDS). High catalyst loading (5–10 mol%) or bidentate ligands are often required to stabilize the Cu-center.

Figure 1: Catalytic cycle for the Cu-mediated imination of electron-deficient sulfoxides. The electrophilic copper-nitrene species compensates for the low nucleophilicity of the difluoromethyl sulfoxide.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]

-

Substrate: Benzyl difluoromethyl sulfoxide (Synthesized via oxidation of the corresponding sulfide).

-

Nitrene Source: [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs ). Note: Can be prepared from

and -

Catalyst: Copper(II) Triflate (Cu(OTf)₂ ). Why? The triflate counterion is weakly coordinating, enhancing the Lewis acidity of the Cu center.

-

Solvent: Acetonitrile (MeCN). Critical: Must be anhydrous to prevent hydrolysis of the nitrene intermediate.

Step-by-Step Methodology

Step 1: Catalyst Activation [3]

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (

). -

Add Cu(OTf)₂ (18.1 mg, 0.05 mmol, 10 mol%) to the tube.

-

Add anhydrous MeCN (2.0 mL) and stir at Room Temperature (RT) for 5 minutes until fully dissolved.

Step 2: Substrate Addition

-

Add Benzyl difluoromethyl sulfoxide (0.5 mmol, 1.0 equiv) to the reaction mixture.

-

Optimization Note: If the substrate is a solid, dissolve it in minimal MeCN before addition.

Step 3: Nitrene Transfer

-

Add PhI=NTs (280 mg, 0.75 mmol, 1.5 equiv) in one portion.

-

Seal the tube and heat to 40°C .

-

Why 40°C? Higher temperatures (e.g., 80°C) may trigger the decomposition of the

group (difluorocarbene extrusion) or benzylic oxidation. 40°C balances rate vs. stability.

-

-

Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The reaction typically completes in 4–6 hours .

Step 4: Work-up & Purification

-

Cool the mixture to RT.

-

Filter through a short pad of Celite to remove insoluble copper salts and iodobenzene byproducts. Rinse with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexanes).

Step 5: Deprotection (Optional)

To obtain the free NH-sulfoximine (Imino-

-

Dissolve the N-Tosyl sulfoximine in concentrated

. -

Stir at 0°C for 10 minutes, then warm to RT for 30 minutes.

-

Quench carefully with ice water and neutralize with NaOH. Extract with DCM.[4]

Data Summary Table

| Parameter | Specification | Rationale |

| Catalyst Loading | 10 mol% Cu(OTf)₂ | Required to overcome the poor nucleophilicity of |

| Stoichiometry | 1.5 equiv PhI=NTs | Excess reagent compensates for non-productive decomposition of the iodinane. |

| Temperature | 40°C | Prevents |

| Concentration | 0.1 M - 0.2 M | Dilution minimizes intermolecular side reactions. |

| Yield Target | 60–85% | Typical range for electron-deficient sulfoximines. |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of N-Tosyl-S-benzyl-S-difluoromethyl sulfoximine.

Troubleshooting & Critical Controls

A. Substrate Instability (The Problem)

The

-

Solution: Strictly avoid alkoxide bases. If base is required for a subsequent step, use mild bases like

or pyridine. Keep reaction temperature

B. Benzylic Oxidation

The benzyl group is prone to radical oxidation to form benzaldehyde or benzoic acid.

-

Control: Degas solvents thoroughly. The presence of

can intercept the radical intermediates if the mechanism veers off the concerted pathway.

C. Catalyst Poisoning

Copper salts can chelate to the sulfoximine product, stalling the reaction.

-

Solution: If conversion stalls at 50%, add a second portion of catalyst (5 mol%) or switch to Cu(MeCN)₄PF₆ , which sometimes offers better turnover frequencies for sterically hindered substrates.

References

-

Zhang, W., Zhu, J., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.[2][4]

- Context: The seminal paper establishing the Cu-catalyzed synthesis of -difluoromethyl sulfoximines.

-

Frings, M., & Bolm, C. (2012). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. European Journal of Organic Chemistry.[5]

- Context: Comprehensive review on the pharmacological relevance and general synthesis of sulfoximines.

-

Teng, F., Cheng, J., & Bolm, C. (2019). Copper-Catalyzed Direct N-H Sulfoximine Synthesis. Organic Letters.[2][4]

- Context: Provides insights into alternative copper-ligand systems for difficult substr

-

Luisi, R., & Bull, J. A. (2021). Synthesis and Transformations of NH-Sulfoximines.[6][7] Chemistry – A European Journal.[5][6]

- Context: Detailed protocols for deprotection and handling of NH-sulfoximines.

Sources

- 1. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective synthesis of chiral alpha-difluoromethyl amines

Application Note: Stereoselective Synthesis of Chiral -Difluoromethyl Amines

Executive Summary & Strategic Importance

The

Synthesizing these motifs with high enantiopurity is chemically challenging due to the unique electronic destabilization of

-

Chemical Route: Diastereoselective nucleophilic difluoromethylation using Ellman’s Sulfinamide auxiliary.

-

Biocatalytic Route: Enantioselective transamination of

-difluoromethyl ketones using

Mechanistic Strategies & Stereocontrol

The Challenge of Fluorine

Direct electrophilic fluorination of amines often leads to racemization or over-fluorination. Therefore, the preferred strategy involves the nucleophilic addition of a difluoromethyl synthon to a chiral imine (C-C bond formation) or the enzymatic amination of a difluoromethyl ketone (C-N bond formation).

Stereoelectronic Effects

In the chemical route, stereocontrol is governed by the Ellman auxiliary (

Graphviz Diagram: Stereochemical Logic Flow

Caption: Logical workflow for the diastereoselective synthesis of

Protocol 1: Chemical Synthesis via Ellman’s Auxiliary

Method: Nucleophilic (Phenylsulfonyl)difluoromethylation followed by Desulfonylation. Target Audience: Synthetic Chemists requiring broad substrate scope (Aryl, Heteroaryl, Alkyl).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: Aldehyde (

). -

Auxiliary: (R)- or (S)-

-butanesulfinamide. -

Reagent: Difluoromethyl phenyl sulfone (

).[1][2][3] -

Base: Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF.

-

Desulfonylation: Magnesium turnings (Mg), Methanol (MeOH).[4]

-

Solvents: Anhydrous THF,

.

Step-by-Step Methodology

Phase A: Formation of Chiral

-Sulfinyl Imine

-

Mix: In a round-bottom flask, combine aldehyde (1.0 equiv) and (R)-

-butanesulfinamide (1.1 equiv) in -

Catalyze: Add

(2.0 equiv) to act as a Lewis acid and water scavenger. -

React: Stir at room temperature (RT) for 12–24 h. Monitor by TLC.[5]

-

Workup: Quench with brine. Filter the resulting titanium salts through a Celite pad. Wash with EtOAc.

-

Purify: Concentrate and purify via silica gel chromatography to obtain the pure

-sulfinyl imine.

Phase B: Nucleophilic Difluoromethylation

Note:

-

Prepare Anion: In a flame-dried Schlenk flask under Argon, dissolve

(1.2 equiv) in anhydrous THF. Cool to -78 °C .[5] -

Deprotonate: Dropwise add LHMDS (1.2 equiv). Stir for 30 min at -78 °C to generate the

species. -

Addition: Dissolve the

-sulfinyl imine (1.0 equiv) in THF and add it slowly to the reaction mixture at -78 °C. -

Incubate: Stir at -78 °C for 2–4 h. The low temperature is critical for high diastereoselectivity (dr).

-

Quench: Add saturated

(aq) while still cold. Warm to RT. -

Isolate: Extract with EtOAc, dry over

, and concentrate. The product is the

Phase C: Deprotection Sequence (Desulfinylation & Desulfonylation)

To obtain the target

-

Desulfinylation (Remove Auxiliary): Treat the intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 h. Concentrate to get the amine hydrochloride salt.

-

Reductive Desulfonylation (Remove

):-

Dissolve the crude salt in anhydrous MeOH.

-

Add Mg turnings (10 equiv) and a catalytic amount of HOAc or

(optional activator). -

Stir vigorously at RT or mild ultrasonication. The Mg reduces the

bond, replacing the sulfone with a hydrogen atom ( -

Tip: Monitor closely; over-reduction to defluorinated species is rare with Mg/MeOH but possible with stronger reductants like Na(Hg).

-

Protocol 2: Biocatalytic Synthesis (Transaminase)

Method: Asymmetric Reductive Amination of

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate:

-Difluoromethyl ketone ( -

Enzyme:

-Transaminase (ATA/TA) screening kit (e.g., Codexis, enzymatics). -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH/GDH recycling system).

-

Buffer: Potassium Phosphate (KPi), pH 7.0–8.0.

Step-by-Step Methodology

-

Substrate Preparation: Synthesize the

-difluoromethyl ketone precursor. (Common route: React -

Reaction Mix:

-

Buffer: 100 mM KPi (pH 7.5).

-

Substrate: 10–50 mM Ketone (dissolved in 5-10% DMSO if insoluble).

-

Amine Donor: 1.0 M Isopropylamine (neutralized to pH 7.5).

-

Cofactor: 1 mM PLP.

-

Enzyme: 2–5 mg/mL Transaminase lyophilizate.

-

-

Incubation: Shake at 30 °C, 700 rpm for 24 h.

-

Equilibrium Shift: If using IPA, acetone is generated. Leave the reaction vessel slightly open (with caution) or use a nitrogen sweep to remove acetone and drive conversion.

-

Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract the chiral amine into DCM.

Comparative Data Analysis

| Feature | Chemical Protocol (Ellman/Sulfone) | Biocatalytic Protocol (Transaminase) |

| Stereoselectivity | High (dr > 95:5 typical) | Excellent (ee > 99% typical) |

| Substrate Scope | Very Broad (Aryl, Alkyl, sterically hindered) | Enzyme-dependent (requires screening) |

| Scalability | High (Gram to Kg scale) | High (Scalable in flow or batch) |

| Atom Economy | Moderate (Auxiliary & Sulfone waste) | High (Catalytic, water byproduct) |

| Step Count | 3-4 Linear Steps | 2 Steps (Ketone synth + Enzymatic) |

| Key Limitation | Requires cryogenic conditions (-78°C) | Enzyme availability for specific substrates |

Troubleshooting & Optimization

Handling Fluorinated Reagents[2][3][4][5][7][8][9][10][11][13][14]

-

Volatility:

-difluoromethyl amines can be volatile. Isolate as Hydrochloride or Tosylate salts to prevent loss during drying. -

NMR Monitoring: Use

NMR for reaction monitoring. The

Optimizing the Chemical Route

-

Low Yield in Step 2: If the addition of

is sluggish, add a Lewis Acid additive like -

Desulfonylation Issues: If Mg/MeOH fails, use Sodium Amalgam (Na/Hg) buffered with

in MeOH/THF at -20°C. This is more aggressive but highly effective.

Optimizing the Biocatalytic Route

-

Inhibition: High concentrations of fluorinated ketones can inhibit the enzyme. Use a fed-batch approach or a biphasic system (e.g., Water/MTBE) to keep the substrate concentration low in the aqueous phase.

References

-

Hu, J., et al. (2005). Facile Synthesis of Chiral

-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition. Link -

Prakash, G. K. S., et al. (2011). Stereoselective Nucleophilic Difluoromethylation. Chemical Reviews. Link

-

Ellman, J. A., et al. (2010).[6] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

-

Truppo, M. D., et al. (2010). Efficient Transaminase-Catalyzed Synthesis of Chiral Amines. Angewandte Chemie. Link

-

Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluoromethyl Phenyl Sulfone. Synthesis. Link

-

Liu, Q., et al. (2022).

-Difluoromethylamines. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]